3,3'-Dimethoxybenzidine dihydrochloride

Description

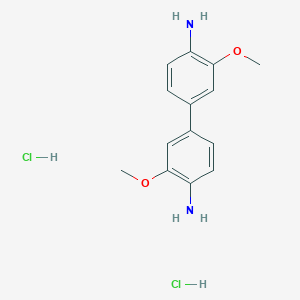

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2.2ClH/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;;/h3-8H,15-16H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXTIAFYTYOEQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2.2HCl, C14H18Cl2N2O2 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119-90-4 (Parent) | |

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1020485 | |

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine dihydrochloride is an off-white powder. (NTP, 1992), Water or Solvent Wet Solid | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20325-40-0 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Dianisidine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020325400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethoxy-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Black 6 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxybiphenyl-4,4'-ylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIANISIDINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV96QA6UKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

514 °F (NTP, 1992) | |

| Record name | 3,3'-DIMETHOXYBENZIDINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18132 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis and Derivatization Methodologies of 3,3 Dimethoxybenzidine Dihydrochloride

Advanced Synthetic Pathways for 3,3'-Dimethoxybenzidine (B85612) Dihydrochloride (B599025)

The industrial production of 3,3'-Dimethoxybenzidine dihydrochloride is achieved through a multi-step process that emphasizes catalytic efficiency and product purity. The primary route involves the reduction of a nitroaromatic precursor, which is then rearranged and salified to yield the final product.

Catalytic hydrogenation is the core technology used for the synthesis of this compound. This method is favored in fine chemical and pharmaceutical industries for its efficiency and cleaner reaction profiles compared to older reduction methods like using iron and acid. favv-afsca.begoogle.com The process involves the reduction of an intermediate, 2,2'-dimethoxy hydrazobenzene (B1673438), which is formed from the initial precursor. google.com

The hydrogenation is typically carried out in a slurry reactor using hydrogen gas. google.comresearchgate.net The choice of catalyst is critical, with rare metal catalysts such as Palladium-on-carbon (Pd/C), Platinum-on-carbon (Pt/C), or Raney nickel being commonly employed due to their high activity and selectivity. google.comresearchgate.netgoogle.com Optimization of the hydrogenation process focuses on achieving high conversion rates while minimizing side reactions. The catalyst's activity and longevity are key performance indicators, with processes designed to allow for the repeated use of the catalyst without a significant drop in performance. google.com

The primary precursor for the synthesis is o-Nitrophenyl methyl ether, also known as o-nitroanisole. favv-afsca.begoogle.com This compound is prepared via the methanolysis of 2-chloronitrobenzene. wikipedia.org The selection of o-Nitrophenyl methyl ether is based on its chemical structure, which facilitates a series of reactions to form the dimethoxybenzidine backbone.

The synthesis begins with the conversion of o-Nitrophenyl methyl ether into an intermediate, 2,2'-dimethoxy hydrazobenzene, through a reduction reaction in the presence of sodium hydroxide (B78521) solution. google.com This intermediate is then subjected to an acid-catalyzed rearrangement to form 3,3'-dimethoxybenzidine. This multi-step pathway, starting from a readily available precursor, is a well-established route for producing benzidine (B372746) derivatives.

The successful synthesis of this compound hinges on the precise control of reaction conditions. The process is typically conducted in a stainless steel autoclave to handle the required pressures. google.com

The initial hydrogenation step to form the hydrazobenzene intermediate is performed under the following conditions:

Solvents : An organic solvent that dissolves the intermediate, such as toluene (B28343) or xylene, is used. google.com

Catalyst : A rare metal catalyst is employed. google.com

Pressure : Hydrogen pressure is maintained between 1.5 and 3 MPa. google.com

Temperature : The reaction temperature is controlled in the range of 50–90 °C. google.com

Following the formation of 2,2'-dimethoxy hydrazobenzene, the intermediate is treated with acid to induce rearrangement and form the final product. This stage involves:

Acid Treatment : The crude intermediate is first treated with sulfuric acid and then with hydrochloric acid. google.com

Temperature : The final crystallization with hydrochloric acid occurs after heating to 85–95 °C, followed by cooling. google.com

The table below summarizes the key parameters for the synthesis.

| Parameter | Stage 1: Hydrogenation | Stage 2: Acid Rearrangement & Salification |

| Reactant | o-Nitrophenyl methyl ether | 2,2'-dimethoxy hydrazobenzene |

| Solvent | Toluene or Xylene | Water |

| Catalyst | Rare metal catalyst | Sulfuric Acid, Hydrochloric Acid |

| Temperature | 50–90 °C | 0–40 °C (H₂SO₄), 85–95 °C (HCl) |

| Pressure | 1.5–3 MPa | Atmospheric |

This interactive data table summarizes the reaction conditions for the synthesis of this compound.

Achieving a high yield and purity is a primary goal of the synthesis process. Molar yields for the production of this compound can exceed 90% under optimized conditions. google.com

Several techniques are employed throughout the process to maximize yield and enhance purity:

Catalyst Recycling : The hydrogenation catalyst is filtered and can be reused multiple times, which not only reduces cost but also maintains process efficiency. google.com

Phase Separation : After the initial hydrogenation, the resulting filtrate is layered, allowing for the separation of the organic phase containing the 2,2'-dimethoxy hydrazobenzene intermediate. google.com

Neutralization and Crystallization : After the acid-catalyzed rearrangement, the product is purified. This involves neutralizing the solution with sodium hydroxide, followed by filtration. The resulting filter cake is then redissolved in a dilute hydrochloric acid solution and heated. Finally, a more concentrated hydrochloric acid solution is added to induce the crystallization of the pure this compound product upon cooling. google.com

Derivatization Strategies for Novel Compounds Based on this compound Backbone

The chemical structure of 3,3'-Dimethoxybenzidine, featuring two primary amine groups, makes it an excellent monomer for derivatization, particularly in the field of polymer science. nih.govkashanu.ac.ir These amine groups can react with various compounds to extend the molecular chain and create polymers with specific, desirable properties.

3,3'-Dimethoxybenzidine (DMAB) serves as a fundamental building block for a range of high-performance polymers. The synthesis of these polymers often involves polycondensation reactions where the diamine monomer reacts with other bifunctional monomers like dianhydrides or diacids. kashanu.ac.irresearchgate.net

Examples of Polymers Synthesized from 3,3'-Dimethoxybenzidine:

Polyimides : Ortho-methoxypolyimides have been prepared from the reaction of 3,3'-dimethoxybenzidine (DMAB) with hexafluoroisopropylidene diphthalic anhydride (B1165640) (6FDA). These polymers have been shown to have high molecular weights and exhibit excellent thermal properties and film-forming capabilities. researchgate.net

Polyaramides : Methoxy-containing polyaramides have been synthesized from low-cost monomers such as 4,4'-diamino-3,3'-dimethoxydiphenyl (another name for DMAB) and isophthaloyl dichloride. These polyaramides can serve as precursors to polybenzoxazole (PBO) nanofibers, which are materials known for their thermal stability. researchgate.net

Other Polymers : New polymers have also been prepared by reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with dicarboxylic acids such as glutaric acid, adipic acid, or isophthalic acid in solvents like DMF and pyridine (B92270). kashanu.ac.ir Another approach involves reacting the diamine with maleic anhydride to produce a polymer precursor that can be further polymerized using an initiator. kashanu.ac.ir

Characterization of Polymers:

The structural and physical properties of these newly synthesized polymers are investigated using a variety of analytical techniques:

Spectroscopy : Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) are used to confirm the molecular structure of the polymers. researchgate.net

Thermal Analysis : Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the polymers' thermal stability, glass transition temperatures, and degradation profiles. researchgate.net

The table below provides an overview of polymers derived from 3,3'-Dimethoxybenzidine and their characterization methods.

| Polymer Type | Co-monomer | Characterization Methods | Key Properties |

| Polyimide | Hexafluoroisopropylidene diphthalic anhydride (6FDA) | FT-IR, DSC, TGA | Excellent thermal stability, film-forming capabilities |

| Polyaramide | Isophthaloyl dichloride | FT-IR, TGA, DSC, SEM | Precursor for thermally stable PBO nanofibers |

| Polyester | Adipic acid, Glutaric acid, Isophthalic acid | Not specified | New polymer materials |

This interactive data table showcases various polymers synthesized using a 3,3'-Dimethoxybenzidine backbone and the methods used for their characterization.

Conjugation Chemistry for Biological Probes

This compound is a key chemical intermediate used in the synthesis of various biological probes. Its utility stems from the two primary amine groups on the biphenyl (B1667301) structure, which serve as reactive handles for conjugation to other molecules. This process, known as bioconjugation, allows for the covalent linking of the dimethoxybenzidine moiety to biomolecules such as proteins, antibodies, and nucleic acids, thereby creating tools for detection and analysis in biological systems.

The primary amines of 3,3'-dimethoxybenzidine are particularly amenable to a variety of chemical reactions. One of the most common methods for conjugation involves N-hydroxysuccinimide (NHS) esters. NHS esters react efficiently with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.com This chemistry is widely used to label proteins and other biomolecules with probes containing a dimethoxybenzidine core. The reaction is specific for primary amines, which are typically found on the N-terminus of proteins and on the side chain of lysine (B10760008) residues, making them accessible for conjugation without significantly altering the protein's structure. thermofisher.com

Another important conjugation strategy is reductive amination. This method involves the reaction of an aldehyde or ketone with a primary amine to form an imine, which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride. This "zero-length" crosslinking method is effective for coupling molecules without introducing a spacer arm. thermofisher.com

Furthermore, the amine groups can be targeted by other reactive groups such as imidoesters. These reagents also react with primary amines to form stable covalent bonds. The choice of conjugation chemistry often depends on the specific application and the nature of the biomolecule being labeled. For instance, the accessibility of primary amines on the surface of a protein makes them a common target for labeling. thermofisher.com

The resulting bioconjugates containing the 3,3'-dimethoxybenzidine scaffold have been employed in various biological assays. For example, they can function as reporters in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry, where the dimethoxybenzidine portion can be enzymatically oxidized to produce a colored product for detection.

| Reactive Group on Crosslinker/Label | Target Functional Group on 3,3'-Dimethoxybenzidine | Resulting Covalent Bond | Key Features |

|---|---|---|---|

| N-hydroxysuccinimide (NHS) ester | Primary Amine (-NH2) | Amide | Forms a stable bond under mild alkaline conditions. thermofisher.com |

| Aldehyde/Ketone (via Reductive Amination) | Primary Amine (-NH2) | Secondary Amine | Zero-length crosslinking; requires a reducing agent. thermofisher.com |

| Imidoester | Primary Amine (-NH2) | Amidine | Reacts with primary amines to form a stable linkage. |

Exploration of Structure-Activity Relationships in Derivatized Compounds

The exploration of structure-activity relationships (SAR) is crucial for optimizing the performance of compounds derived from 3,3'-dimethoxybenzidine. SAR studies investigate how systematic changes in the chemical structure of a molecule affect its biological or chemical activity. For derivatives of 3,3'-dimethoxybenzidine, this often involves modifying the substituents on the aromatic rings or altering the linker used for conjugation to understand the impact on properties like binding affinity, enzymatic activity, and signal generation in assays.

In the context of enzyme inhibitors, for instance, the addition of different functional groups to a core structure can significantly alter its inhibitory potency. nih.gov By synthesizing and testing a series of related compounds, researchers can identify which structural features are essential for activity. For example, studies on various inhibitor classes have shown that the nature and position of substituents on an aromatic ring can dramatically influence binding to the target enzyme. frontiersin.org

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are powerful computational tools used in SAR studies. frontiersin.orgdovepress.com These methods can correlate the 3D properties of molecules with their biological activities. For a series of compounds, CoMFA and CoMSIA models can generate contour maps that indicate regions where steric bulk or electrostatic charge is favorable or unfavorable for activity. frontiersin.org This information can then guide the design of new derivatives with improved properties.

For derivatives of 3,3'-dimethoxybenzidine used as enzyme substrates, SAR studies can focus on how structural modifications affect the rate of the enzymatic reaction and the properties of the resulting product. For example, the introduction of electron-donating or electron-withdrawing groups on the benzidine rings can influence the redox potential of the molecule, which in turn can affect the kinetics of its oxidation by enzymes like horseradish peroxidase. The position of methoxy (B1213986) groups and other substituents can also impact the molecule's interaction with biological targets and its physicochemical properties. nih.gov

Furthermore, in the development of probes for biological imaging or detection, the structure of the entire conjugate, including the linker and the attached biomolecule, is considered in SAR studies. The length and flexibility of a linker can affect the accessibility of the dimethoxybenzidine moiety to its target, while modifications to the biomolecule can alter its binding specificity. The ultimate goal of these SAR explorations is to rationally design and synthesize derivatized compounds with optimized performance for their intended biological application.

| Structural Modification | Potential Impact on Activity | Example of Application |

|---|---|---|

| Substitution pattern on aromatic rings | Alters electronic properties, steric hindrance, and binding affinity. nih.govfrontiersin.org | Enzyme inhibitors, enzyme substrates |

| Nature of the linker in conjugates | Affects solubility, stability, and accessibility of the active moiety. | Labeled antibodies, nucleic acid probes |

| Overall molecular conformation | Influences fit within an enzyme's active site or receptor binding pocket. dovepress.com | High-affinity binding probes |

Analytical Methodologies and Spectroscopic Characterization in 3,3 Dimethoxybenzidine Dihydrochloride Research

Chromatographic Techniques for Analysis of 3,3'-Dimethoxybenzidine (B85612) Dihydrochloride (B599025)

Chromatographic methods are fundamental in separating and quantifying 3,3'-Dimethoxybenzidine dihydrochloride from various matrices. High-performance liquid chromatography (HPLC) and gas chromatography coupled with mass spectrometry (GC-MS) are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the analysis of 3,3'-Dimethoxybenzidine and its salts. A common approach involves reverse-phase HPLC with a C18 column. For instance, a method for the separation of 3,3'-Dimethoxybenzidine can be achieved using a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry compatibility, formic acid is a suitable substitute for phosphoric acid. This methodology is scalable and can be adapted for preparative separation to isolate impurities.

The United States Environmental Protection Agency (EPA) Method 553 provides a general procedure for the determination of benzidines, including 3,3'-dimethoxybenzidine, in water. epa.gov This method is applicable to compounds that can be efficiently partitioned from a water sample into methylene (B1212753) chloride or onto a liquid-solid extraction device and are amenable to separation on a reverse-phase HPLC column. epa.gov For preparing stock standard solutions, it is noted that 3,3'-dimethoxybenzidine may require dissolution in a 50% v/v acetonitrile or methanol (B129727) in water solution. epa.gov

A certificate of analysis for a related compound, 4-(Diphenylmethoxy)piperidine Hydrochloride, details an HPLC purity analysis using a C18 column with a gradient elution of water (0.1% H₃PO₄) and acetonitrile. lgcstandards.com While not specific to this compound, this provides a relevant example of HPLC conditions for a similar hydrochloride salt.

Table 1: Example HPLC Conditions for Benzidine (B372746) Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid |

| Detector | Diode Array Detector (DAD) |

| Injection Volume | Dependent on concentration, e.g., 4.00 µl |

Gas Chromatography and Mass Spectrometry Integration

Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful tool for the identification and quantification of volatile and semi-volatile organic compounds. While direct GC analysis of the highly polar and non-volatile this compound is challenging, analysis of the free base (3,3'-Dimethoxybenzidine) is feasible. GC-MS methods are frequently employed for the analysis of aromatic amines in various environmental samples. hw.ac.ukbacwa.org

A study on the degradation of 3,3'-Dimethoxybenzidine in sludge utilized GC-MS to identify the resulting products, demonstrating the technique's utility in metabolic and degradation studies. nih.gov The mass spectrum of 3,3'-Dimethoxybenzidine is available in the NIST WebBook, providing a reference for its identification via electron ionization MS. nist.gov For the analysis of complex wastewater samples, EPA methods such as 625 ("Base/Neutrals and Acids") and 8270 ("Semivolatile Organic Compounds by GC/MS") are standard procedures that can be applied to compounds like 3,3'-Dimethoxybenzidine. bacwa.org These methods typically involve a temperature-programmable gas chromatograph with a split/splitless injector and a mass spectrometer detector. bacwa.org

Development of Trace Detection Methods in Complex Matrices

Detecting trace levels of this compound and related compounds in complex matrices such as industrial wastewater or soil requires sensitive and selective analytical methods. Solid-phase extraction (SPE) is a common sample preparation technique used to concentrate analytes and remove interfering substances from the sample matrix. nih.govresearchgate.netanpelsci.com

For the trace analysis of benzidines in water, SPE can be coupled with liquid chromatography-mass spectrometry (LC-MS). researchgate.netsemanticscholar.org This approach offers high sensitivity and selectivity, allowing for the detection of low concentrations of the target analyte. For instance, a method for the simultaneous determination of tetraethyl lead and benzidine in surface water utilized an HLB extraction cartridge for solid-phase extraction, followed by GC-MS analysis. anpelsci.com The pH of the water sample was adjusted to 12 to facilitate the extraction. anpelsci.com While this method was for benzidine, similar principles can be applied to 3,3'-dimethoxybenzidine.

The development of advanced SPE sorbents, such as mixed-mode cation-exchange cartridges, has further improved the extraction efficiency of polar compounds like aromatic amines from aqueous samples. nih.gov Coupling these advanced extraction techniques with highly sensitive LC-MS/MS systems allows for the reliable quantification of trace levels of these compounds in challenging matrices. nih.gov

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

In the ¹H NMR spectrum of this derivative, the methoxy (B1213986) group protons (-OCH₃) attached to the benzidine rings appeared as singlet peaks at δ=3.92 and 3.39 ppm. dergipark.org.tr The aromatic protons showed multiplets in the range of δ=7.95–7.13 ppm. dergipark.org.tr Theoretical ¹H NMR chemical shifts were also calculated using Density Functional Theory (DFT), which showed good correlation with the experimental data. dergipark.org.tr For the parent compound, 3,3'-Dimethoxybenzidine, one would expect signals for the aromatic protons and the methoxy protons. The presence of the hydrochloride salt would likely cause a downfield shift of the signals, particularly for the protons on the aromatic rings and the amine groups, due to the electron-withdrawing effect of the protonated amine.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For aromatic compounds, the chemical shifts of the carbon atoms are influenced by the substituents on the ring. organicchemistrydata.orghw.ac.uk In this compound, one would expect distinct signals for the methoxy carbons, the aromatic carbons directly attached to the methoxy and amino groups, and the other aromatic carbons. The protonation of the amino groups in the dihydrochloride salt would also influence the chemical shifts of the adjacent carbon atoms.

Table 2: Expected ¹H NMR Chemical Shift Regions for 3,3'-Dimethoxybenzidine Moiety

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Methoxy (Ar-OCH₃) | ~3.8 - 4.0 | Singlet |

| Aromatic (Ar-H) | ~6.5 - 7.5 | Multiplets |

| Amine (Ar-NH₃⁺) | Variable, likely broad | Singlet |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

An FT-IR analysis of N,N'-Dibenzylidene-3,3'-dimethoxybenzidine showed characteristic peaks for aromatic C-H vibrations around 3017 cm⁻¹ and aliphatic C-H vibrations at 2962 and 2925 cm⁻¹. dergipark.org.tr When comparing the spectrum of the derivative to the starting material, 3,3'-dimethoxybiphenyl-4,4'-diamine, the disappearance of the -NH₂ stretching vibrations at 3411 and 3343 cm⁻¹ was noted. dergipark.org.tr For this compound, one would expect to see characteristic bands for N-H stretching from the ammonium (B1175870) salt, aromatic C-H stretching, C-O stretching of the methoxy groups, and aromatic C=C stretching. The N-H stretching bands in the dihydrochloride salt would likely appear as a broad absorption in the region of 2400-3300 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound would be expected to show strong bands corresponding to the aromatic ring vibrations. The sensitivity of Raman spectra to different functional groups allows for the creation of a molecular "fingerprint" for the compound. nih.gov While specific Raman data for this compound is not available in the provided search results, the technique's ability to characterize benzidine derivatives has been demonstrated. researchgate.net

Table 3: Key Infrared Absorption Regions for this compound Functional Groups

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium Salt) | 3300 - 2400 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Methoxy) | 2950 - 2850 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Aryl Ether) | 1275 - 1200 |

| C-N Stretch | 1350 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantitative determination of 3,3'-Dimethoxybenzidine and its dihydrochloride salt in solution. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum, leading to electronic transitions. The extent of this absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert Law.

The Beer-Lambert Law is expressed as: A = εbc Where:

A is the absorbance (unitless).

ε (epsilon) is the molar absorptivity, a constant that is characteristic of the substance at a specific wavelength (in L mol⁻¹ cm⁻¹).

b is the path length of the light through the sample, typically the width of the cuvette (in cm).

c is the concentration of the analyte in the solution (in mol L⁻¹).

For quantitative analysis, a calibration curve is first established by measuring the absorbance of a series of standard solutions of this compound of known concentrations at a fixed wavelength, known as the wavelength of maximum absorbance (λmax). The λmax is the wavelength at which the substance exhibits its strongest absorption, providing the highest sensitivity for the analysis. Once the calibration curve (a plot of absorbance versus concentration) is generated and its linearity is confirmed, the concentration of an unknown sample can be determined by measuring its absorbance and interpolating the value from the curve.

While specific λmax values can be influenced by the solvent used, aromatic amines like 3,3'-Dimethoxybenzidine typically exhibit strong absorbance in the UV region. Furthermore, its oxidized form presents a distinct color, which can be measured in the visible range. For instance, o-Dianisidine (the free base form) is used as a chromogenic substrate in various enzymatic assays where its oxidation product is measured spectrophotometrically.

| Concentration (μg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.152 |

| 2.0 | 0.305 |

| 4.0 | 0.610 |

| 6.0 | 0.914 |

| 8.0 | 1.218 |

| 10.0 | 1.523 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elucidating the structure of 3,3'-Dimethoxybenzidine. In this method, the compound is first ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. Electron Ionization (EI) is a common technique used for this purpose.

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M•+). This molecular ion is a radical cation and its m/z value provides the molecular weight of the compound. Due to the high energy involved, the molecular ion often undergoes fragmentation, breaking down into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio, which serves as a molecular "fingerprint."

For 3,3'-Dimethoxybenzidine (C₁₄H₁₆N₂O₂), the molecular weight is approximately 244.29 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 244. The fragmentation pattern is dictated by the structure of the molecule, with cleavage occurring at the weakest bonds and leading to the formation of stable ions. Key fragmentation pathways for 3,3'-Dimethoxybenzidine include:

Loss of a methyl group (-CH₃): Resulting in a fragment ion at m/z 229.

Loss of a methoxy group (-OCH₃): Leading to an ion at m/z 213.

Cleavage of the biphenyl (B1667301) C-C bond: This can lead to various smaller fragments.

Formation of the tropylium (B1234903) ion or other stable aromatic cations.

| m/z | Ion Structure/Fragment Lost | Relative Abundance |

|---|---|---|

| 244 | [M]•+ (Molecular Ion) | High |

| 229 | [M - CH₃]⁺ | Moderate |

| 213 | [M - OCH₃]⁺ | Low |

| 198 | [M - 2(OCH₃)]⁺• | Low |

| 122 | [C₇H₈NO]⁺ (Biphenyl cleavage) | Moderate |

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods offer a highly sensitive and selective approach for the detection and quantification of electroactive species like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful for studying its redox behavior and for developing analytical methods.

The electrochemical activity of 3,3'-Dimethoxybenzidine stems from the oxidation of its amino groups. The process typically involves the transfer of electrons at an electrode surface when a potential is applied.

Cyclic Voltammetry (CV): CV is a potentiodynamic technique used to investigate the electrochemical behavior of a compound. In a typical experiment, the potential of a working electrode (e.g., glassy carbon electrode) is swept linearly versus time between two set potential limits, and the resulting current is measured.

Research on the electrochemical behavior of o-dianisidine (3,3'-dimethoxybenzidine) at a glassy carbon electrode has shown that it undergoes an irreversible oxidation process. The oxidation involves two successive one-electron transfers, forming a cation radical and then a dication. The stability of these oxidized species and the exact peak potentials are highly dependent on the pH of the supporting electrolyte.

In acidic solutions, a well-defined anodic (oxidation) peak is observed. As the scan rate is increased, the peak current also increases, which is characteristic of a diffusion-controlled process. This relationship can be used for quantitative analysis, as the peak current is proportional to the concentration of the analyte. The electrochemical oxidation is often followed by chemical reactions, such as dimerization or polymerization of the oxidized species on the electrode surface, which can be observed through changes in the voltammogram over multiple cycles.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique often used for quantitative analysis at low concentrations. It involves applying a series of regular voltage pulses superimposed on a linear potential sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in a well-defined peak-shaped response where the peak height is directly proportional to the concentration of the analyte. DPV can be optimized for the determination of this compound by carefully selecting parameters such as pulse amplitude, pulse width, and scan rate.

| Technique | Parameter | Typical Value/Observation |

|---|---|---|

| Cyclic Voltammetry (CV) | Working Electrode | Glassy Carbon Electrode (GCE) |

| Supporting Electrolyte | Phosphate or Britton-Robinson buffer | |

| Oxidation Peak Potential (Epa) | pH-dependent (e.g., ~+0.5 to +0.8 V vs. Ag/AgCl in acidic to neutral media) | |

| Process Characteristics | Irreversible, diffusion-controlled oxidation | |

| Differential Pulse Voltammetry (DPV) | Application | Quantitative trace analysis |

| Signal | Peak current proportional to concentration | |

| Detection Limit | Can reach sub-micromolar levels with optimization |

Toxicological and Carcinogenicity Research of 3,3 Dimethoxybenzidine Dihydrochloride

Mechanisms of Carcinogenesis and Genotoxicity of 3,3'-Dimethoxybenzidine (B85612) Dihydrochloride (B599025)

The carcinogenicity of 3,3'-Dimethoxybenzidine is linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, leading to genetic damage and initiating tumorigenesis.

The metabolic activation of 3,3'-Dimethoxybenzidine is a critical step in its carcinogenic process. While the parent compound itself is not the ultimate carcinogen, it undergoes metabolic transformation in the body to form reactive electrophilic species.

In experimental animal models, 3,3'-Dimethoxybenzidine is readily metabolized. researchgate.net Studies in male F344 rats have shown that the compound is extensively and rapidly metabolized. researchgate.net A primary pathway for the activation of 3,3'-Dimethoxybenzidine involves enzymatic reactions. Dyes based on 3,3'-dimethoxybenzidine can be metabolized to release the free compound. nih.govnih.gov This process is thought to occur mainly through the action of azo reductases associated with intestinal bacteria. researchgate.netoup.comoup.com The resulting less polar metabolites, including 3,3'-Dimethoxybenzidine, can then be absorbed and further metabolized by liver enzymes. researchgate.net

Identified metabolites of 3,3'-Dimethoxybenzidine include its acetylated forms, such as N-acetyldimethoxybenzidine and N,N'-diacetyldimethoxybenzidine. researchgate.net Both the parent compound and its acetylated metabolites have demonstrated mutagenic properties, particularly with metabolic activation. researchgate.net Species-specific differences in the metabolism of 3,3'-Dimethoxybenzidine in the liver and other target tissues are thought to contribute to the observed variations in tumor sites among different animal species. nih.govnih.gov

The genotoxicity of 3,3'-Dimethoxybenzidine is largely attributed to the ability of its reactive metabolites to form covalent bonds with DNA, creating DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and initiating the process of carcinogenesis.

Mutagenicity studies have provided evidence of the genotoxic potential of 3,3'-Dimethoxybenzidine. In the Salmonella typhimurium mutagenicity assay (Ames test), 3,3'-Dimethoxybenzidine was found to be mutagenic in strain TA100 with the presence of an exogenous metabolic activation system (S9 mix). nih.gov It also showed mutagenic activity in strain TA98 without metabolic activation, and a weak positive response was observed in strain TA1535 with metabolic activation. nih.gov The assumption is that metabolic processes form 3,3'-Dimethoxybenzidine, which is known to cause mutations in bacteria. nih.govnih.gov

In mammalian cells, studies using Chinese hamster ovary (CHO) cells have demonstrated that 3,3'-Dimethoxybenzidine induces both sister chromatid exchanges and chromosomal aberrations, with and without external metabolic activation. nih.gov This indicates that the compound or its metabolites can directly damage the genetic material of mammalian cells.

Table 1: Summary of Mutagenicity Studies for 3,3'-Dimethoxybenzidine

As indicated by studies in mammalian cells, 3,3'-Dimethoxybenzidine is capable of inducing significant chromosomal damage. Research conducted on Chinese hamster ovary (CHO) cells has shown that exposure to 3,3'-Dimethoxybenzidine leads to an increase in both chromosomal aberrations and sister chromatid exchanges (SCEs). nih.gov This clastogenic activity was observed both in the presence and absence of an external metabolic activation system, suggesting that the compound or its metabolites can directly interact with and damage chromosomes. nih.gov The induction of such chromosomal alterations is a key mechanism contributing to the genomic instability associated with carcinogenesis.

While direct genetic mutations are a primary driver of cancer, epigenetic alterations also play a crucial role in tumorigenesis. nih.govmdpi.com These modifications, which include changes in DNA methylation and histone modifications, can alter gene expression without changing the underlying DNA sequence. nih.govmdpi.com Such epigenetic changes can lead to the silencing of tumor suppressor genes or the activation of oncogenes, thereby contributing to the development and progression of cancer. nih.gov Although the direct epigenetic effects of 3,3'-Dimethoxybenzidine dihydrochloride are not extensively detailed in the provided search results, the carcinogenic nature of the compound suggests that such mechanisms may be involved in its mode of action.

In Vivo Carcinogenicity Studies in Experimental Animal Models

In vivo studies in experimental animals have provided clear evidence of the carcinogenic activity of this compound.

Oral administration of 3,3'-Dimethoxybenzidine and its dihydrochloride salt has been shown to induce tumors in multiple rodent species at various tissue sites. nih.govnih.gov In F344/N rats, long-term drinking water studies with this compound resulted in a clear indication of carcinogenic activity. nih.gov

In male F344/N rats, exposure to the compound led to both benign and malignant neoplasms in several organs, including the skin, Zymbal gland, preputial gland, oral cavity, intestine, liver, and mesothelium. nih.gov An increased incidence of astrocytomas of the brain may also have been related to the chemical administration. nih.gov

Female F344/N rats also showed clear evidence of carcinogenic activity, with benign and malignant neoplasms observed in the Zymbal gland, clitoral gland, and mammary gland. nih.gov Furthermore, increases in neoplasms of the skin, oral cavity, large intestine, liver, and uterus/cervix were considered to be related to the administration of this compound. nih.gov

Earlier studies where 3,3'-Dimethoxybenzidine was administered by stomach tube to rats also reported cancer of the Zymbal gland, skin, and intestine, as well as benign tumors of the urinary bladder. nih.gov In hamsters, dietary exposure led to benign forestomach tumors. nih.gov

The pattern of tumors observed with 3,3'-Dimethoxybenzidine is similar to that of structurally related compounds like benzidine (B372746) and 3,3'-dimethylbenzidine. nih.govnih.gov

Table 2: Target Organs for Tumorigenesis of this compound in F344/N Rats

Organ-Specific Tumor Incidences (e.g., Zymbal gland, liver, intestine, skin, oral cavity)

Oral administration of this compound has been demonstrated to induce tumors across multiple organ systems in animal studies. nih.govinchem.org Research conducted by the National Toxicology Program (NTP) found clear evidence of carcinogenic activity in F344/N rats. nih.govnih.gov

In both male and female rats, administration of the compound in drinking water led to increased incidences of benign and malignant tumors in several shared sites. nih.gov These included the Zymbal gland (adenomas and carcinomas), liver (hepatocellular adenomas and carcinomas), large intestine (adenomatous polyps and adenocarcinomas), skin (basal-cell or sebaceous-gland adenomas and carcinomas), and the oral cavity (squamous-cell papillomas and carcinomas). nih.govresearchgate.net

Specifically, in male rats, studies identified chemically-related neoplasms of the skin, Zymbal gland, preputial gland, oral cavity, intestine, liver, and mesothelium. nih.gov An increase in brain astrocytomas was also suggested to be potentially related to the chemical's administration. nih.govca.gov In female rats, clear carcinogenic activity was noted by the presence of benign and malignant neoplasms of the Zymbal gland, clitoral gland, and mammary gland. nih.govnih.gov Furthermore, increased neoplasms of the skin, oral cavity, large intestine, liver, and uterus/cervix were also considered to be associated with the administration of the compound. nih.gov

Earlier studies had also reported that oral exposure to 3,3'-dimethoxybenzidine caused carcinomas of the Zymbal gland, skin, and intestine, as well as benign urinary-bladder tumors (papillomas) in rats. nih.gov In hamsters, dietary exposure resulted in benign forestomach tumors (papillomas). nih.govinchem.org

Table 1: Organ-Specific Tumor Incidences in F344/N Rats

| Organ System | Tumor Type | Sex Affected |

|---|---|---|

| Zymbal Gland | Adenoma, Carcinoma | Male & Female |

| Liver | Hepatocellular Adenoma, Carcinoma | Male & Female |

| Large Intestine | Adenomatous Polyp, Adenocarcinoma | Male & Female |

| Skin | Basal-cell Adenoma/Carcinoma, Sebaceous-gland Adenoma/Carcinoma, Squamous cell Carcinoma | Male & Female |

| Oral Cavity | Squamous-cell Papilloma, Carcinoma | Male & Female |

| Preputial Gland | Carcinoma | Male |

| Clitoral Gland | Carcinoma | Female |

| Mammary Gland | Benign & Malignant Neoplasms | Female |

| Uterus/Cervix | Neoplasms | Female |

| Brain | Astrocytoma | Male (Possible) |

| Mesothelium | Neoplasms | Male |

| Urinary Bladder | Papilloma | Male & Female |

Route of Exposure and Dose-Response Relationships (e.g., drinking water administration)

The primary route of exposure in comprehensive carcinogenesis studies of this compound has been oral, specifically through administration in drinking water. nih.govnih.govnih.gov The National Toxicology Program (NTP) conducted 21-month studies where F344/N rats were given the chemical in their drinking water. nih.govresearchgate.net These studies were terminated earlier than the planned 24 months due to a rapid decline in survival rates among the exposed groups, which was attributed to neoplasia. nih.govnih.gov

A clear dose-response relationship was observed, with higher concentrations of the compound leading to increased tumor incidence and decreased survival. nih.govca.gov In the 21-month NTP study, survival of rats exposed to this compound was significantly reduced as the dose increased. nih.gov For instance, at the 21-month mark, survival in male rats was 73% in the control group, but dropped to 18% in the low dose group, and 0% in the mid and high dose groups. nih.gov A similar trend was observed in female rats. nih.gov

The cancer potencies were estimated from dose-response data for multiple tumor sites in male rats exposed orally via drinking water, including the skin, Zymbal's gland, preputial gland, small and large intestines, liver, oral cavity, lung, and brain. ca.gov These estimations indicated that male rats were more sensitive to tumor induction by the compound than female rats. ca.gov

Histopathological Evaluation of Neoplastic and Pre-neoplastic Lesions

Histopathological examinations in animal studies have identified a spectrum of neoplastic and pre-neoplastic lesions following exposure to this compound. Neoplastic lesions observed in rats included both benign and malignant tumors across various tissues. nih.gov

Benign neoplasms identified were adenomas of the Zymbal gland, skin (basal-cell or sebaceous-gland), and liver (hepatocellular), as well as papillomas in the oral cavity and urinary bladder. nih.gov Malignant neoplasms included carcinomas of the Zymbal gland, skin, and liver, and adenocarcinomas of the large intestine. nih.gov

In addition to fully developed tumors, pre-neoplastic lesions were also noted. After nine months of exposure in a long-term study, chemical-related effects included the presence of liver foci, which are considered pre-neoplastic changes. researchgate.net The evaluation of such lesions is crucial for understanding the progression of carcinogenesis. mdpi.com

Toxicological Profiles Beyond Carcinogenesis

Beyond its carcinogenic properties, this compound has been associated with other toxicological effects in animal studies. epa.gov

Organ Systemic Toxicity (e.g., liver, kidneys, spleen, bladder)

Chronic oral exposure to 3,3'-dimethoxybenzidine has been reported to cause effects on several organ systems in animals. epa.gov Non-neoplastic lesions observed in exposed rats included hematopoietic cell proliferation in the spleen and cystic and centrilobular degeneration and necrosis of the liver . nih.govresearchgate.net Animal studies have also reported effects on the kidneys and bladder . epa.gov

Hematological Effects (e.g., methemoglobinemia)

While direct studies extensively detailing hematological effects are limited, 3,3'-dimethoxybenzidine belongs to the class of aromatic amines, some of which are known to be oxidizing agents that can cause methemoglobinemia. researchgate.netlongdom.org Methemoglobinemia is a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. longdom.orgnih.gov This can be acquired through exposure to certain chemicals and drugs, particularly aniline (B41778) derivatives. researchgate.netresearchgate.net In 13-week studies, hypocellularity of the bone marrow was observed in male and female rats at high concentrations. nih.gov

Immunological and Neurological Effects

Evidence regarding the immunological and neurological effects of this compound is sparse. In 14-day studies, lymphoid depletion of the thymus was noted in male rats at high concentrations of the compound in drinking water. nih.gov With regard to neurological effects, one study on the related compound 3,3'-dichlorobenzidine (B165656) reported slight neuronal degeneration in a dog that experienced convulsions after long-term oral treatment. nih.gov However, specific and comprehensive studies on the immunological and neurological impacts of this compound are not widely available.

Respiratory and Dermal Irritation

This compound is recognized as a substance that may cause irritation to the respiratory tract and skin. industrialchemicals.gov.aucoleparmer.com Inhalation of the compound as a dust can lead to irritation of the nose and throat. nj.gov There is evidence suggesting that for some individuals, it can provoke a respiratory irritation response that could potentially lead to further lung damage. vu.nl Individuals with pre-existing impaired respiratory functions may experience exacerbated conditions if they inhale excessive concentrations of the particulate form of this chemical. vu.nl

Dermal contact with this compound may result in skin irritation. coleparmer.comnih.gov Prolonged or repeated exposure can lead to skin reactions such as a rash, redness, and itching. nj.gov While some assessments based on animal models suggest skin contact is not thought to produce harmful health effects, it is generally advised that any direct contact with abraded or irritated skin be avoided, as entry into the bloodstream through cuts or lesions could lead to systemic injuries. vu.nl

| Route of Exposure | Observed Effects | Source Citations |

|---|---|---|

| Respiratory (Inhalation) | Nose and throat irritation; potential for lung damage in susceptible individuals. | nj.govvu.nl |

| Dermal (Skin Contact) | May cause skin irritation; prolonged contact can result in rash, redness, and itching. | coleparmer.comnj.govnih.gov |

Comparative Toxicology with Structurally Related Benzidine Congeners (e.g., Benzidine, 3,3'-Dimethylbenzidine)

The toxicological profile of 3,3'-dimethoxybenzidine is often evaluated in comparison to its structural analogues, benzidine and 3,3'-dimethylbenzidine, due to similarities in their chemical structure and metabolic pathways. sci-hub.senih.gov Benzidine itself is a known human bladder carcinogen. nih.gov Research conducted under the National Toxicology Program (NTP) on benzidine congeners was initiated based on the understanding that these compounds, used in the dye industry, could pose similar health risks. sci-hub.senih.gov

In animal studies, the carcinogenicity of 3,3'-dimethoxybenzidine and 3,3'-dimethylbenzidine shows a similar potency and pattern of tumors to that of benzidine. industrialchemicals.gov.aunih.gov Chronic oral administration of this compound in F344/N rats resulted in an increased incidence of tumors at multiple sites, including the Zymbal gland, liver, skin, oral cavity, and large intestine. nih.govnih.gov A similar spectrum of neoplastic lesions was observed in rats exposed to 3,3'-dimethylbenzidine dihydrochloride. nih.govepa.gov This consistency in tumor patterns across different congeners suggests a common mechanism of carcinogenesis, which is believed to involve metabolic activation to reactive intermediates that bind to DNA. nih.gov

| Compound | Primary Tumor Sites Observed in F344/N Rats | Source Citations |

|---|---|---|

| This compound | Zymbal gland, liver, large intestine, skin, oral cavity | nih.govnih.gov |

| 3,3'-Dimethylbenzidine Dihydrochloride | Skin, liver, intestine, lung, Zymbal gland, oral cavity | nih.govepa.gov |

| Benzidine | Urinary bladder (primary target in humans), liver, Zymbal gland | sci-hub.senih.gov |

Human Exposure Risk Assessment and Epidemiological Considerations

Assessing the risk of human exposure to this compound is complicated by various factors, primarily related to occupational settings and the difficulty in isolating its specific effects in epidemiological studies. nih.govnih.gov

The primary routes for potential human exposure to 3,3'-dimethoxybenzidine are inhalation of dust and dermal contact, mainly occurring in occupational settings. nih.gov Historically, workers in dye manufacturing and processing plants were at the highest risk of exposure. nih.govepa.gov The National Occupational Exposure Survey (NOES), conducted between 1981 and 1983, estimated that 2,481 workers in the United States were potentially exposed to 3,3'-dimethoxybenzidine. nih.govnih.gov Other estimates suggested that while about 1,000 workers were exposed during dye manufacturing, up to 15,000 could be potentially exposed in various dye-application industries. nih.gov

Surveillance and monitoring in modern production facilities have led to the implementation of closed systems for handling 3,3'-dimethoxybenzidine and its derived dyes, which significantly minimizes worker exposure. nih.govnih.gov In a 1986-87 survey of 24 dye plants, the mean airborne concentration of total dye was estimated to be 0.085 mg/m³. nih.gov

The assessment of personal exposure to 3,3'-dimethoxybenzidine can be conducted through biological monitoring. epa.gov Tests are available to measure the parent compound, 3,3'-dimethoxybenzidine, in the urine of individuals who have been exposed. epa.gov The detection of 3,3'-dimethoxybenzidine in the urine of workers exposed to dyes based on this congener has been documented. nih.govnih.gov However, it has been noted that such findings could be confounded by the presence of the free amine as a contaminant in the dye product itself. nih.gov

For the parent compound benzidine, urinary metabolites such as N-acetylbenzidine and N,N'-diacetylbenzidine, along with DNA adducts in exfoliated urothelial cells, serve as key biomarkers of exposure and effect. nih.govepa.gov These biomarkers have shown a strong correlation with exposure levels and can help in quantifying the absorbed dose and the associated genotoxic risk. nih.gov This approach provides a model for developing and validating similar biomarkers for exposure to its congeners like 3,3'-dimethoxybenzidine.

Epidemiological evaluation of the specific cancer risk associated with 3,3'-dimethoxybenzidine is fraught with challenges. nih.gov The most significant confounding factor is the frequent co-exposure of workers to other carcinogenic aromatic amines, particularly benzidine. nih.govnih.govca.gov Since benzidine is a potent and well-established human bladder carcinogen, its presence in the occupational environment makes it difficult to isolate the carcinogenic contribution of 3,3'-dimethoxybenzidine alone. nih.govnih.gov

Retrospective cohort studies of chemical workers have identified increased risks of bladder cancer, but these cohorts often had documented exposure to a variety of arylamines, including benzidine, 3,3'-dichlorobenzidine, and 3,3'-dimethylbenzidine, in addition to 3,3'-dimethoxybenzidine. ca.govornl.gov The lack of quantitative historical exposure data for specific chemicals further complicates the ability to establish a clear dose-response relationship for 3,3'-dimethoxybenzidine. ca.gov Consequently, available epidemiological data are considered inadequate to definitively evaluate the relationship between human cancer and exposure specifically to 3,3'-dimethoxybenzidine. nih.govnih.gov

| Challenge | Description | Source Citations |

|---|---|---|

| Confounding Co-exposure | Workers were often exposed to multiple aromatic amines, most notably benzidine, a known potent human carcinogen, making it difficult to attribute cancer risk to a single agent. | nih.govnih.govca.gov |

| Lack of Specific Exposure Data | Historical work records often lack quantitative measurements of exposure to individual chemicals, hindering dose-response analysis. | ca.gov |

| Latency Period | The long latency period between initial exposure and cancer diagnosis (often over 20 years) makes it difficult to reconstruct accurate exposure histories. | ca.govornl.gov |

Applications and Industrial Relevance of 3,3 Dimethoxybenzidine Dihydrochloride in Research

Role as a Chemical Intermediate in Dye and Pigment Synthesis

As an important intermediate, 3,3'-dimethoxybenzidine (B85612) and its dihydrochloride (B599025) salt are pivotal in the manufacturing of a wide array of colorants and polymers. epa.govgoogle.com

The commercial production of 3,3'-dimethoxybenzidine dates back to the 1920s. nih.govnih.gov It has been almost exclusively used as a chemical intermediate for producing a variety of dyes and pigments. nih.govnih.gov In 1971, the Society of Dyers and Colourists reported its use in the production of 89 different dyes. nih.govnih.gov These dyes, primarily azo dyes, have found applications in coloring textiles, paper, plastics, and rubber. nih.govnih.gov

Historically, benzidine-based dyes, including those derived from 3,3'-dimethoxybenzidine, were significant in the leather, textile, and paper industries. cdc.gov The synthesis of these dyes involves the diazotization of benzidine (B372746) or its derivatives, which are then coupled with other chemical compounds to form the final dye molecule. cdc.goviipseries.org While the production of some benzidine-based dyes has been curtailed due to safety concerns, 3,3'-dimethoxybenzidine-based dyes continue to be utilized, often in closed systems to minimize worker exposure. nih.govnih.gov

Examples of 3,3'-Dimethoxybenzidine-Based Dyes:

Pigment Orange 16

Direct Blue 1

Direct Blue 8

Direct Blue 15

Direct Blue 76

Direct Blue 98

Direct Blue 218

Beyond its role in dye production, 3,3'-dimethoxybenzidine is a key precursor in the synthesis of o-dianisidine diisocyanate. nih.govnih.gov This diisocyanate is then utilized in the formulation of adhesives and as a component in the production of polyurethanes. nih.govnih.gov Polyurethanes are a versatile class of polymers used in a vast range of products, from coatings and foams to adhesives and elastomers. researchgate.netnih.gov The synthesis of polyurethane typically involves the reaction of a diisocyanate with a polyol. researchgate.netnih.gov

Analytical Reagent in Biochemical and Chemical Assays

3,3'-Dimethoxybenzidine dihydrochloride, often referred to as o-dianisidine dihydrochloride in this context, is a valuable analytical reagent due to its ability to undergo color-changing reactions in the presence of specific enzymes or analytes. chemicalbook.comnih.gov

In the field of biochemistry, this compound is widely used as a colorimetric substrate for peroxidase enzymes, particularly in Enzyme-Linked Immunosorbent Assay (ELISA) procedures. sigmaaldrich.comsigmaaldrich.com Peroxidases, such as horseradish peroxidase (HRP), are commonly used as reporter enzymes in ELISAs. fishersci.casurmodics.com When the substrate is added, the enzyme catalyzes a reaction that produces a colored product. sigmaaldrich.com The intensity of the color is proportional to the amount of enzyme present, which in turn corresponds to the concentration of the analyte being measured. sigmaaldrich.com The resulting colored product can be quantified spectrophotometrically. sigmaaldrich.com

Table 1: Common Peroxidase Substrates in ELISA

| Substrate | Enzyme | End Product | Detection Wavelength |

|---|---|---|---|

| This compound (o-Dianisidine) | Horseradish Peroxidase (HRP) | Yellow-orange, soluble | 405 nm |

| 3,3',5,5'-Tetramethylbenzidine (TMB) | Horseradish Peroxidase (HRP) | Blue (changes to yellow with stop solution) | 652 nm (blue), 450 nm (yellow) |

| o-Phenylenediamine dihydrochloride (OPD) | Horseradish Peroxidase (HRP) | Yellow-orange, soluble | 492 nm |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) | Horseradish Peroxidase (HRP) | Blue-green, soluble | 405 nm |

The compound also serves as a substrate for measuring the activity of various oxidases. nih.gov For instance, o-dianisidine was instrumental in the development of assays to measure blood glucose levels using glucose oxidase in the mid-1950s. nih.gov The principle of these assays relies on the oxidation of the substrate by hydrogen peroxide, which is produced by the oxidase-catalyzed reaction. nih.gov The resulting color change can be measured to determine the enzyme's activity. nih.gov

In recent years, there has been growing interest in the development of low-cost, portable diagnostic tools, such as paper-based microfluidic devices. colostate.edunih.gov this compound has found application in these devices for the semi-quantitative measurement of various bioanalytes, including lactate, uric acid, and glucose. chemicalbook.comcolostate.edu These devices often utilize enzyme-based colorimetric detection methods. colostate.eduresearchgate.net The principle involves the specific oxidation of the target analyte by its corresponding oxidase, which produces hydrogen peroxide. The hydrogen peroxide then oxidizes a chromogenic indicator, such as o-dianisidine, leading to a visible color change. colostate.edu The intensity of the color can be correlated to the concentration of the analyte in the sample. colostate.edunih.gov This technology holds promise for point-of-care testing in resource-limited settings. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,3'-Dimethoxybenzidine |

| o-Dianisidine |

| o-Dianisidine Diisocyanate |

| Pigment Orange 16 |

| Direct Blue 1 |

| Direct Blue 8 |

| Direct Blue 15 |

| Direct Blue 76 |

| Direct Blue 98 |

| Direct Blue 218 |

| Benzidine |

| Polyurethane |

| Diisocyanate |

| Polyol |

| Horseradish Peroxidase (HRP) |

| 3,3',5,5'-Tetramethylbenzidine (TMB) |

| o-Phenylenediamine dihydrochloride (OPD) |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| p-Nitrophenyl Phosphate (PNPP) |

| Alkaline Phosphatase (AP) |

| Glucose Oxidase |

| Hydrogen Peroxide |

| Lactate |

| Uric Acid |

Detection of Metals, Thiocyanates, and Nitrites

This compound serves as a versatile analytical reagent for the detection of various inorganic species. nih.govvu.nl Its utility in this context stems from its ability to undergo characteristic color-changing reactions in the presence of specific ions, making it a valuable indicator in qualitative and quantitative analyses. The compound is employed as a test substance for identifying the presence of certain metals, as well as thiocyanate (B1210189) (SCN⁻) and nitrite (B80452) (NO₂⁻) ions. nih.govchemicalbook.com

The detection mechanism typically involves a redox reaction where 3,3'-dimethoxybenzidine is oxidized, leading to the formation of a colored product. chemicalbook.com This aromatic amine, initially off-white or colorless in its pure state, transforms into a violet-colored compound upon oxidation. chemicalbook.com This distinct color change provides a clear visual signal for the presence of the target analyte. While specific protocols vary, its application as a reagent is established for detecting metals such as gold (Au), cobalt (Co), and copper (Cu). vu.nl

In the case of nitrites, the reaction is foundational to diagnostic tests, such as those for urinary tract infections where the presence of nitrite in urine is a key indicator. google.com The primary amine groups of the 3,3'-dimethoxybenzidine molecule can react with nitrites under acidic conditions to form diazonium ions, which can then participate in further reactions to produce a colored azo dye, signaling a positive result. google.com Similarly, its reaction with thiocyanates provides a method for their determination in various samples. nih.govnih.govresearchgate.net

Research Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, featuring two primary amine groups and a rigid biphenyl (B1667301) backbone, makes it a valuable monomer for the synthesis of advanced polymers and composite materials.

Researchers have utilized 3,3'-dimethoxybenzidine (as the free base, derived from the dihydrochloride salt) as a starting material for creating new polymers with tailored properties. kashanu.ac.ir Its diamine structure allows it to react with various dicarboxylic acids or their derivatives to form polyamides or with anhydrides to form polyimides.

In one line of research, new polymers were synthesized by reacting 3,3'-dimethoxybiphenyl-4,4'-diamine with different monomers such as malic anhydride (B1165640), glutaric acid, adipic acid, and isophthalic acid. kashanu.ac.ir The polymerization process typically involves dissolving the diamine in a solvent like dimethylformamide (DMF) and then adding the co-monomer. kashanu.ac.ir For instance, the reaction with malic anhydride, followed by treatment with an initiator like ammonium (B1175870) persulfate, yields a specific polymer. kashanu.ac.ir Similarly, condensation reactions with diacids like adipic acid or glutaric acid in the presence of pyridine (B92270) lead to the formation of other novel polymer chains. kashanu.ac.ir These synthesis routes demonstrate the versatility of 3,3'-dimethoxybenzidine as a building block for creating a diverse range of polymeric structures.

The polymers derived from 3,3'-dimethoxybenzidine can be further utilized to fabricate advanced nanocomposites with specific functional properties, including biological activity. kashanu.ac.ir A common strategy involves blending these newly synthesized polymers with other well-known polymers, such as the synthetic polyvinyl alcohol (PVA) or the natural polymer chitosan, and then incorporating inorganic nanoparticles. kashanu.ac.ir

For example, polymer blends have been created using a 5:5 ratio of a 3,3'-dimethoxybenzidine-based polymer and polyvinyl alcohol via a solvent casting method. kashanu.ac.ir These blends are then mixed with silica (B1680970) nanoparticles (SiNPs) to produce novel nanocomposites. kashanu.ac.ir The resulting materials have been investigated for their potential biological applications.

Studies have shown that these nanocomposites exhibit significant antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. kashanu.ac.ir Furthermore, certain polymers synthesized from 3,3'-dimethoxybenzidine have been evaluated for their anticancer activity against the human breast cancer cell line (MCF-7), showing potential for biomedical applications. kashanu.ac.ir

Table 1: Antibacterial Activity of Synthesized Nanocomposites This table summarizes the zone of inhibition observed for different nanocomposites against E. coli and S. aureus, indicating their antibacterial efficacy.

| Compound/Nanocomposite | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus |

| Polymer II + PVA + SiNPs | 18 | 19 |

| Polymer III + PVA + SiNPs | 15 | 16 |

| Polymer IV + PVA + SiNPs | 17 | 18 |

| Polymer V + PVA + SiNPs | 16 | 17 |

| Amoxicillin (Control) | 25 | 26 |

Advancements in Research Tools and Reagents

Beyond its use in chemical synthesis and detection, this compound is a key component in various advanced research tools and reagents, particularly in the fields of biochemistry and neurohistochemistry. chemicalbook.com

It is widely used as a colorimetric substrate for the enzyme peroxidase. chemicalbook.com In enzyme-linked immunosorbent assays (ELISA) and other related immunoassays, peroxidase is often conjugated to an antibody. Upon addition of its substrate, this compound, and hydrogen peroxide, the enzyme catalyzes an oxidation reaction that produces a distinct color change, which can be measured spectrophotometrically. chemicalbook.com This allows for the sensitive quantification of antigens or antibodies in a sample. It has also been used as a component in glucose oxidase reagents for the measurement of glucose content. chemicalbook.comnih.gov

In the field of neuroscience, o-dianisidine (the common name for the free base) has been employed in neurohistochemistry. chemicalbook.com It has been shown to function as a tracer that undergoes both retrograde and anterograde transport within neurons. This property allows researchers to map neural pathways and connections within the primary olfactory cortex and other areas of the brain. chemicalbook.com Furthermore, as a fluorogenic probe, it is suitable for use as a fluorescent dye in the analysis of biological samples. biosynth.com

Future Directions and Emerging Research Areas

Development of Safer Alternatives and Sustainable Chemical Processes

The recognized hazards associated with 3,3'-Dimethoxybenzidine (B85612) and its derivatives have created a significant push towards the development of safer alternatives and the adoption of green chemistry principles in its production. The goal is to design new dyes and pigments that retain the desired colorimetric properties but lack the toxic structural motifs of benzidine-based compounds.

Research in this area is guided by the principles of sustainable chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. biosynth.com Innovations in chemical synthesis are being explored to make the production process for existing aromatic amines, or their potential replacements, more environmentally benign. One patented method for preparing 3,3'-Dimethoxybenzidine hydrochloride, for example, utilizes a recyclable rare metal catalyst for catalytic hydrogenation, achieving a molar yield of over 90%. mpbio.com This approach represents a move towards more sustainable processes by improving efficiency and enabling catalyst reuse. mpbio.com